The compound was first synthesized by Dr. John W. Huffman and his colleagues at Clemson University in the early 2000s as part of a series of compounds intended for research into the effects of cannabinoids on the nervous system . JWH-213 is not found in nature but can be synthesized in laboratory settings.
The synthesis of JWH-213 involves several key steps:
JWH-213 has a complex molecular structure characterized by its naphthoylindole framework. The chemical formula for JWH-213 is C_{19}H_{18}N_{2}O, with a molecular weight of approximately 290.36 g/mol. Its structural representation highlights the indole ring fused with a naphthoyl group, which is critical for its biological activity.
Key structural features include:
JWH-213 undergoes various chemical reactions typical of synthetic cannabinoids:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and chromium trioxide .
Reactions are typically conducted under controlled temperatures and pH levels to ensure selectivity and yield of desired products.
JWH-213 acts primarily as an agonist at cannabinoid receptors, specifically targeting cannabinoid receptor type 1 and type 2. Upon binding to these receptors, it mimics the action of endogenous cannabinoids like anandamide:
The potency of JWH-213 at these receptors suggests its potential for both therapeutic applications and recreational use .
JWH-213 is typically presented as a white crystalline solid. Its melting point has been reported around 90°C to 92°C, indicating its stability under standard conditions.
Key chemical properties include:
Analytical techniques such as gas chromatography-mass spectrometry have been employed to characterize JWH-213 and confirm its purity .
JWH-213 has been utilized primarily in research settings to study cannabinoid receptor interactions and their physiological effects. Its applications include:
Due to its structural similarity to natural cannabinoids, it serves as a valuable tool for understanding cannabinoid pharmacodynamics and developing new therapeutic agents .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3